Cas no 1518861-22-7 (2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine)

2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- 4,6-Pyrimidinediamine, 2-cyclopropyl-N4-methyl-N6-pentyl-
- 2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine
- 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine
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- インチ: 1S/C13H22N4/c1-3-4-5-8-15-12-9-11(14-2)16-13(17-12)10-6-7-10/h9-10H,3-8H2,1-2H3,(H2,14,15,16,17)
- InChIKey: YQRRABRJQQBDHC-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC(NCCCCC)=CC(NC)=N1
じっけんとくせい
- 密度みつど: 1.122±0.06 g/cm3(Predicted)
- ふってん: 406.5±30.0 °C(Predicted)
- 酸性度係数(pKa): 6.05±0.10(Predicted)
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-5127-0.5g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-5127-0.25g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-5127-10g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-5127-1g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-5127-2.5g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-5127-5g |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C200251-100mg |
2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C200251-500mg |
2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C200251-1g |
2-cyclopropyl-n4-methyl-n6-pentylpyrimidine-4,6-diamine |
1518861-22-7 | 1g |
$ 570.00 | 2022-04-01 |
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamineに関する追加情報
Professional Introduction to 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (CAS No. 1518861-22-7)
2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This pyrimidine derivative belongs to a class of molecules that have been extensively studied for their role in various therapeutic applications. The compound's molecular formula and chemical structure contribute to its distinct pharmacological profile, making it a subject of interest for further investigation.
The CAS number 1518861-22-7 uniquely identifies this chemical entity, ensuring precise classification and reference in scientific literature. As a pyrimidine diamine, this compound exhibits a dual amine functionality, which can be exploited for various synthetic modifications and drug development strategies. The presence of both cyclopropyl and pentyl substituents in the molecule imparts specific steric and electronic characteristics, influencing its interactions with biological targets.
In recent years, there has been a growing interest in pyrimidine-based compounds due to their broad spectrum of biological activities. These molecules have been implicated in various physiological processes, making them attractive candidates for drug discovery. The structural motif of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine aligns well with this trend, as it combines the core pyrimidine scaffold with functional groups that enhance its pharmacological potential.
One of the most compelling aspects of this compound is its potential as an antimicrobial agent. Pyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens, often by inhibiting essential metabolic pathways. The specific arrangement of substituents in 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine may contribute to its ability to interact with microbial enzymes, thereby disrupting key cellular processes.
Furthermore, the compound's dual amine groups provide opportunities for further chemical modification, enabling the development of more complex derivatives with enhanced bioavailability and target specificity. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly alter pharmacological properties. Researchers have explored various synthetic routes to modify this core structure, aiming to optimize its therapeutic index.
Recent studies have also highlighted the anticancer potential of pyrimidine-based compounds. These molecules can interfere with DNA replication and cell division by inhibiting key enzymes such as kinases and polymerases. The structural features of 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine may facilitate its binding to cancer-specific targets, making it a promising candidate for further oncology research.
The pharmacokinetic profile of this compound is another area of interest. Understanding how the body processes and eliminates a drug is crucial for determining its clinical efficacy and safety. Preliminary studies suggest that the cyclopropyl and pentyl groups may influence metabolic pathways, potentially affecting the compound's half-life and bioavailability. Further research is needed to fully elucidate these effects and optimize dosing regimens.
In conclusion, 2-cyclopropyl-N4-methyl-N6-pentylpyrimidine-4,6-diamine (CAS No. 1518861-22-7) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its role as an antimicrobial agent, anticancer drug, and subject of synthetic chemistry innovation underscores its importance in modern drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of pharmaceutical development in the coming years.
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